Cas no 191794-20-4 ((4-methyl-1H-benzimidazol-2-yl)methanol)

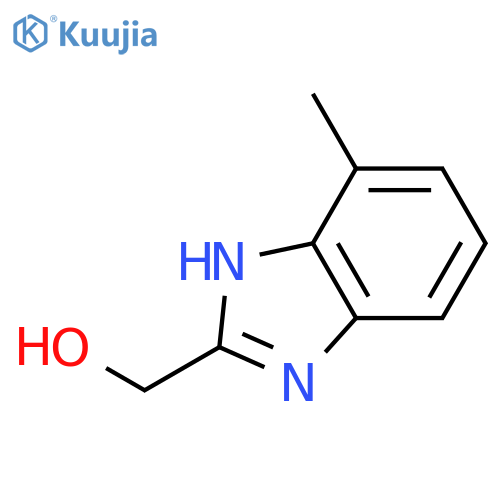

191794-20-4 structure

商品名:(4-methyl-1H-benzimidazol-2-yl)methanol

CAS番号:191794-20-4

MF:C9H10N2O

メガワット:162.188501834869

MDL:MFCD09880339

CID:116088

PubChem ID:17027744

(4-methyl-1H-benzimidazol-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (7-Methyl-1H-benzo[d]imidazol-2-yl)methanol

- (7-Methyl-1H-benzimidazol-2-yl)methanol

- 1H-Benzimidazole-2-methanol,4-methyl-

- 1H-Benzimidazole-2-methanol,7-methyl-

- (4-methyl-1H-benzimidazol-2-yl)methanol

- (4-methyl-1H-benzimidazol-2-yl)methanol(SALTDATA: FREE)

- 1H-Benzimidazole-2-methanol,4-methyl-(9CI)

- 2-Hydroxymethyl-4-methyl-1H-benzoimidazole

- (4-methyl-1H-benzo[d]imidazol-2-yl)methanol

- 2-(Hydroxymethyl)-4-methylbenzimidazole

- AM803438

- MFCD09880339

- DTXSID10588687

- BB 0241930

- (4-methyl-1H-1,3-benzodiazol-2-yl)methanol

- 1H-Benzimidazole-2-methanol, 7-methyl-

- BB 0260075

- AKOS000302618

- 191794-20-4

- SCHEMBL4346855

- AKOS000272021

- AB01333512-02

- A880354

- F3366-5195

- NCGC00340834-01

- AT-057/43468165

- Z295463012

- CS-0199959

- (7-Methyl-1H-benzo[d]imidazol-2-yl)methanol;2-HYDROXYMETHYL-4-METHYL-1H-BENZOIMIDAZOLE

- 4-methyl-1h-benzimidazole-2-methanol

- AS-37929

- SY034037

- (4-Methyl-1H-benzoimidazol-2-yl)-methanol

- 1H-Benzimidazole-2-methanol, 4-methyl-

- ALBB-028686

- STK825173

- XH0026

-

- MDL: MFCD09880339

- インチ: InChI=1S/C9H10N2O/c1-6-3-2-4-7-9(6)11-8(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11)

- InChIKey: YEBKEULJXVMWID-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=CC2=C1N=C(CO)N2

計算された属性

- せいみつぶんしりょう: 162.0794

- どういたいしつりょう: 162.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 48.9Ų

じっけんとくせい

- 密度みつど: 1.296

- ふってん: 416.335 ℃ at 760 mmHg

- フラッシュポイント: 205.593°C

- 屈折率: 1.691

- PSA: 48.91

- LogP: 1.36360

(4-methyl-1H-benzimidazol-2-yl)methanol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Room temperature

(4-methyl-1H-benzimidazol-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A565382-1g |

(7-Methyl-1H-benzo[d]imidazol-2-yl)methanol |

191794-20-4 | 98% | 1g |

$70.0 | 2025-02-26 | |

| AstaTech | 62834-10/G |

2-HYDROXYMETHYL-4-METHYL-1H-BENZOIMIDAZOLE |

191794-20-4 | 97% | 10/G |

$473 | 2022-06-01 | |

| abcr | AB267819-5 g |

(4-Methyl-1H-benzimidazol-2-yl)methanol |

191794-20-4 | 5g |

€365.50 | 2023-04-26 | ||

| Alichem | A069004919-10g |

(7-Methyl-1H-benzo[d]imidazol-2-yl)methanol |

191794-20-4 | 97% | 10g |

$1230.12 | 2023-09-02 | |

| eNovation Chemicals LLC | D913706-5g |

2-(Hydroxymethyl)-4-methylbenzimidazole |

191794-20-4 | 95% | 5g |

$825 | 2024-07-20 | |

| Ambeed | A565382-5g |

(7-Methyl-1H-benzo[d]imidazol-2-yl)methanol |

191794-20-4 | 98% | 5g |

$255.0 | 2025-02-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTE330-5g |

(4-methyl-1H-1,3-benzodiazol-2-yl)methanol |

191794-20-4 | 97% | 5g |

¥1765.0 | 2024-04-23 | |

| abcr | AB267819-1 g |

(4-Methyl-1H-benzimidazol-2-yl)methanol |

191794-20-4 | 1g |

€128.10 | 2023-04-26 | ||

| abcr | AB267819-10 g |

(4-Methyl-1H-benzimidazol-2-yl)methanol |

191794-20-4 | 10g |

€563.30 | 2023-04-26 | ||

| TRC | M396305-100mg |

(4-methyl-1H-benzimidazol-2-yl)methanol |

191794-20-4 | 100mg |

$ 50.00 | 2022-06-03 |

(4-methyl-1H-benzimidazol-2-yl)methanol 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

191794-20-4 ((4-methyl-1H-benzimidazol-2-yl)methanol) 関連製品

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:191794-20-4)(4-methyl-1H-benzimidazol-2-yl)methanol

清らかである:99%

はかる:5g

価格 ($):230.0